6-bromohexa-1,3-diene
Description
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Structure
3D Structure
Properties
CAS No. |
5747-08-0 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
6-bromohexa-1,3-diene |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2 |
InChI Key |
GGEYAKZZSGJDFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCBr |
Purity |
95 |
Origin of Product |
United States |
Significance of Halogenated Conjugated Dienes in Synthetic Strategy
Halogenated conjugated dienes represent a class of organic compounds of significant strategic importance in synthetic chemistry. The conjugated diene system, with its overlapping p-orbitals, provides a platform for a variety of cycloaddition reactions and other transformations. libretexts.orglibretexts.orguc.pt The incorporation of a halogen atom into this system introduces a crucial element of reactivity and selectivity, acting as a versatile functional handle.
The presence of a bromine atom, as in 6-bromohexa-1,3-diene (B2656785), offers several strategic advantages. It can function as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. Furthermore, the carbon-bromine bond is a key reactive site for numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Kumada, Sonogashira, and Heck reactions. nih.govnih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org The position of the halogen can also direct the regioselectivity of certain reactions, providing a level of control that is essential in the synthesis of complex target molecules. nih.gov
Moreover, the electronic properties of the diene system can be modulated by the presence of the halogen, influencing its reactivity in cycloaddition reactions such as the Diels-Alder reaction. libretexts.org While some halogenated dienes may exhibit altered reactivity compared to their non-halogenated counterparts, this can be exploited to achieve specific synthetic outcomes. nih.gov The ability to serve as a precursor to highly substituted dienes further underscores the value of these halogenated building blocks in generating molecular complexity. rsc.orgrsc.orgnih.gov
Overview of Research Trajectories for 6 Bromohexa 1,3 Diene
Research involving 6-bromohexa-1,3-diene (B2656785) and structurally similar halogenated dienes has primarily focused on their utility as versatile intermediates in the synthesis of more complex molecules. The research trajectories can be broadly categorized into their application in cycloaddition reactions, cross-coupling reactions, and as precursors for other key synthetic intermediates.
One significant area of investigation is the participation of bromo-substituted dienes in cycloaddition reactions . The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a key application. libretexts.orguc.pt While the reactivity of some bromo-dienes in these reactions can be substrate-dependent, they remain valuable partners for creating cyclic and polycyclic frameworks. libretexts.orgnih.gov Research has also explored other types of cycloadditions, including chemodivergent [4+2] and [2+2] cycloadditions catalyzed by transition metals, which open up pathways to different cyclic structures from the same starting materials. nih.gov
A major thrust of research has been the use of halogenated dienes in transition-metal-catalyzed cross-coupling reactions . rsc.orgorganic-chemistry.org The bromine atom in this compound makes it an ideal substrate for a variety of these transformations. For instance, it can be coupled with organoboron compounds (Suzuki-Miyaura), organomagnesium compounds (Kumada), terminal alkynes (Sonogashira), and alkenes (Heck), allowing for the construction of a diverse range of substituted dienes and other complex structures. nih.govnih.gov These methods are highly valued for their ability to form new carbon-carbon bonds with high stereoselectivity. organic-chemistry.org
Furthermore, this compound serves as a valuable precursor to other synthetic building blocks . The bromine atom can be readily displaced or transformed. For example, it can be used to generate organometallic reagents, such as Grignard or organolithium species, which can then react with a variety of electrophiles. This versatility allows for the introduction of a wide range of functionalities and the elongation of carbon chains. The compound is also instrumental in the synthesis of highly substituted 1,3-dienes, which are themselves important motifs in natural products and functional materials. rsc.orgnih.gov
Scope of the Review on 6 Bromohexa 1,3 Diene Academic Research
Strategies for Carbon-Carbon Bond Formation Leading to Bromo-Dienes
The construction of the carbon backbone of bromo-dienes often relies on powerful carbon-carbon bond-forming reactions. These methods provide a convergent and flexible approach to assemble the diene framework from smaller, readily available starting materials.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the stereoselective synthesis of 1,3-dienes. mdpi.com These methods typically involve the coupling of an alkenyl halide with an organometallic reagent or another alkene, offering a high degree of control over the geometry of the newly formed double bond. mdpi.com
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct route to 1,3-dienes. organic-chemistry.org This reaction has been successfully applied to the synthesis of functionalized dienes by coupling vinyl halides with various alkenes. dicp.ac.cn For instance, the reaction of internal vinyl bromides with styrenes, driven by visible light, has been shown to produce functionalized 1,3-dienes in moderate to excellent yields. dicp.ac.cn The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and stereoselectivity. organic-chemistry.org
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Benzene | Ambient | 70% | dicp.ac.cn |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 85 °C | - | mdpi.com |
| PdCl₂(Amphos)₂ | - | - | - | - | - | tcichemicals.com |
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a highly versatile and widely used method for carbon-carbon bond formation, including the synthesis of conjugated dienes. tcichemicals.comnih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their derivatives. tcichemicals.comnih.gov The stereoselective synthesis of trisubstituted conjugated dienes can be achieved through the sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyltrifluoroborates followed by alkyltrifluoroborates. nih.gov This one-pot procedure, utilizing a palladium catalyst such as Pd(PPh₃)₄, proceeds under mild conditions to afford the desired dienes in excellent yields. nih.gov The choice of solvent can also influence the stereochemical outcome of the Suzuki-Miyaura coupling of 2-bromo-1,3-dienes, allowing for either retention or inversion of the double bond configuration. researchgate.net
| Catalyst | Ligand | Base | Reactants | Product | Yield | Reference |
| Pd(PPh₃)₄ | - | - | 1,1-dibromo-2-cyclohexylethene, potassium (E)-1-hex-5-enoic acid trifluoroborate, methyl ester, potassium 2-phenylethyl trifluoroborate | Trisubstituted diene derivative | Excellent | nih.gov |
| - | - | Tl₂CO₃ | Vinyl halide, boronic acid | (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol | 42% | whiterose.ac.uk |
Beyond the Heck and Suzuki-Miyaura reactions, other palladium-catalyzed methods have been developed for the synthesis of conjugated dienes from alkenyl halides. A highly stereoselective and chemoselective synthesis of conjugated dienes can be achieved by the palladium-catalyzed reaction of (E)-1-alkenylzirconium derivatives with alkenyl halides. vorys.com This method offers a powerful tool for the construction of dienes with defined stereochemistry. Additionally, palladium-catalyzed three-component couplings of dienes, alkenyl triflates, and amines can lead to the formation of functionalized dienes, with the regioselectivity being controlled by the choice of ligand. nih.govsnnu.edu.cn
| Catalyst System | Reactants | Product | Key Feature | Reference |
| Palladium/phosphine ligand | (E)-1-alkenylzirconium derivative, alkenyl halide | Conjugated diene | High stereoselectivity and chemoselectivity | vorys.com |
| Pd-Xantphos | Terminal diene, alkenyl triflate, amine | Vicinal carboamination product | Substrate-influenced selectivity | nih.gov |
| Pd-phosphoramidite ligand | Terminal diene, alkenyl triflate, amine | Distal difunctionalization product | Catalyst-controlled selectivity | nih.gov |
Olefination Reactions for Diene Formation
Olefination reactions, which form carbon-carbon double bonds by reacting a carbonyl compound with an organophosphorus reagent, are fundamental strategies for alkene synthesis and have been extended to the preparation of 1,3-dienes. thieme-connect.de
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes and ketones. thieme-connect.demasterorganicchemistry.com These reactions can be adapted to synthesize 1,3-dienes by reacting an α,β-unsaturated aldehyde or ketone with a phosphorane or by using an allylic phosphonium (B103445) salt. thieme-connect.deresearchgate.net For the synthesis of bromo-dienes, a stabilized ylide can be reacted with an enal to achieve moderate E-stereoselectivity. thieme-connect.de For instance, the reaction of an enal with (methoxycarbonylmethylene)triphenylphosphorane can produce a bromodiene with good E-selectivity. thieme-connect.de
The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers several advantages over the traditional Wittig reaction, including generally higher E-selectivity and easier removal of the phosphate (B84403) byproduct. alfa-chemistry.comorganic-chemistry.org The HWE reaction is particularly useful for synthesizing trisubstituted alkenes and has been applied in the synthesis of complex natural products. alfa-chemistry.comconicet.gov.ar By carefully selecting the phosphonate reagent and reaction conditions, high stereoselectivity can be achieved. alfa-chemistry.com For example, using diisopropyl phosphonate under Paterson conditions can lead to high (Z,E:E,E) stereoselectivity. alfa-chemistry.com
| Reaction | Carbonyl Compound | Phosphorus Reagent | Product | Stereoselectivity | Reference |
| Wittig | Enal 8 | Ph₃P=CHCO₂Me | Bromodiene 9 | Moderate E-selectivity | thieme-connect.de |
| HWE | Aldehyde | Triethyl phosphonoacetate | E-α,β-unsaturated ester | High E-selectivity | researchgate.net |
| HWE | Aldehyde | Diisopropyl phosphonate | (Z,E)-diene | 95:5 (Z,E:E,E) | alfa-chemistry.com |
Enyne Metathesis in Conjugated Diene Synthesis
Enyne metathesis is a powerful, atom-economical reaction catalyzed by transition metal complexes, typically those containing ruthenium, for the formation of 1,3-dienes. chim.itorganic-chemistry.org This process involves the reorganization of bonds between an alkene and an alkyne. organic-chemistry.org The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system. chim.it
Both intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) versions of this reaction are widely used. chim.itorganic-chemistry.org For the synthesis of acyclic dienes like this compound, cross-enyne metathesis is particularly relevant. In a typical cross-enyne metathesis, an alkyne reacts with an alkene, such as ethylene, to generate a new 1,3-diene. nih.gov The reaction is catalyzed by ruthenium carbene complexes, often referred to as Grubbs catalysts. chim.ituwindsor.ca
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, different generations of Grubbs catalysts exhibit varying levels of activity and functional group tolerance. mdpi.com Research has shown that the use of a silyl (B83357) group on the diene can promote ring closure in favor of the desired (E,Z) isomer. mdpi.com Furthermore, the development of new catalyst systems continues to expand the scope and applicability of enyne metathesis in the synthesis of complex dienes. nsf.gov
Table 1: Examples of Enyne Metathesis for 1,3-Diene Synthesis
| Alkyne Substrate | Alkene Partner | Catalyst (mol%) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Dodecyne | Ethylene | 1g (5) | 1,3-Tridecadiene | 85 | nih.gov |
| Phenylacetylene | Ethylene | 1g (5) | 1-Phenyl-1,3-butadiene | 78 | nih.gov |
Radical-Mediated Synthetic Routes to Halogenated Dienes
Radical reactions offer a complementary approach to the synthesis of halogenated dienes. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. researchgate.net The generation of radical intermediates can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or transition metal-mediated processes. rsc.orgnih.gov
One common strategy involves the radical addition of a halogen source to a suitable precursor, such as an enyne or a diene. nih.gov For example, the reaction of 1,6-enynes with a trifluoromethylsulfonyl chloride (CF₃SO₂Cl) under visible light irradiation can lead to the formation of trifluoromethylated and chlorinated products. nih.gov This process involves the initial addition of a trifluoromethyl radical to the double bond, followed by cyclization and trapping with a chlorine radical. nih.gov
Recent advancements have focused on developing enantioselective radical transformations to produce chiral halogenated compounds. rsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantioenriched building blocks for asymmetric synthesis. researchgate.netrsc.org
Functional Group Transformations and Derivatization in Bromo-Diene Synthesis
The synthesis of this compound can also be achieved through the modification of existing molecules via functional group transformations. These methods often involve the introduction of bromine or the formation of the conjugated diene system in the final steps of the synthesis.
The direct bromination of a pre-existing diene is a straightforward approach to introduce a bromine atom. The regioselectivity of this reaction is a key consideration. Electrophilic addition of bromine to a conjugated diene can lead to both 1,2- and 1,4-addition products. masterorganicchemistry.comlibretexts.org The ratio of these products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. chemtube3d.com
For instance, the addition of bromine to 1,3-butadiene (B125203) yields a mixture of 3,4-dibromo-1-butene (1,2-addition) and 1,4-dibromo-2-butene (B147587) (1,4-addition). libretexts.org The formation of the 1,4-adduct is explained by the generation of a stabilized allylic cation intermediate after the initial electrophilic attack, which allows for the delocalization of the positive charge. libretexts.org In the synthesis of this compound, a selective monobromination would be required. Alternatively, a di-brominated intermediate could be selectively reduced or subjected to elimination to form the desired product.
Studies on the bromination of cyclic dienes like 1,3-cyclohexadiene (B119728) have shown that the initial reaction is a rapid anti-1,2-addition, which can then rearrange to form conjugated addition products. acs.org
Dehydrohalogenation is a classic and widely used method for the synthesis of alkenes and conjugated dienes. firsthope.co.inlumenlearning.comlibretexts.org This elimination reaction involves the removal of a hydrogen halide from a haloalkane, typically using a strong base. firsthope.co.in To synthesize a conjugated diene, a suitable dihaloalkane or an allylic halide can be used as the starting material. libretexts.orgjove.com
The synthesis of a conjugated diene from an allylic halide, for example, involves an elimination reaction in the presence of a base like potassium tert-butoxide. jove.com The regioselectivity of the elimination is crucial for forming the conjugated system. For the synthesis of this compound, a potential precursor could be a dibromohexane, where a controlled double dehydrobromination would yield the desired conjugated diene. The choice of base and reaction conditions can influence the E/Z stereochemistry of the resulting double bonds. firsthope.co.in
Table 2: Common Bases for Dehydrohalogenation
| Base | Formula | Strength | Common Application |
|---|---|---|---|
| Potassium hydroxide | KOH | Strong | Elimination reactions firsthope.co.in |
| Sodium ethoxide | NaOEt | Strong | Formation of alkenes |
| Potassium tert-butoxide | t-BuOK | Strong, Bulky | Favors less substituted alkenes (Hofmann elimination) jove.com |
Stereoselective and Stereoconvergent Synthesis of this compound Isomers
The geometry of the double bonds in a conjugated diene significantly impacts its reactivity and properties. Therefore, controlling the E/Z isomerism during the synthesis is of paramount importance.
Achieving stereocontrol in the synthesis of dienes can be accomplished through various strategies. The choice of synthetic method and the specific reagents and catalysts employed play a pivotal role in determining the final stereochemistry of the product.
For example, in Wittig-type reactions, the nature of the ylide and the reaction conditions can influence the E/Z selectivity of the newly formed double bond. firsthope.co.in Similarly, in transition metal-catalyzed reactions, the ligand environment around the metal center can dictate the stereochemical outcome. acs.orgnih.gov Recent research has demonstrated that manganese(I)-catalyzed C-H activation can produce linear (E,E)-dienes with high stereoselectivity. acs.org
In the context of synthesizing specific isomers of this compound, methods that offer high levels of stereocontrol are highly desirable. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective in preparing 2-substituted 1,3-dienes with high stereoselectivity. nsf.gov Furthermore, methods for the stereoselective synthesis of highly substituted 1,3-dienes have been developed, often involving multicomponent reactions that allow for the "à la carte" introduction of various functional groups with excellent control over the diene geometry. nih.gov
Ring-Opening Reactions of Heterocycles for Diene Generation
The generation of dienes through the ring-opening of heterocyclic precursors is a versatile synthetic strategy. This approach allows for the transformation of readily available cyclic systems into valuable acyclic diene structures, including those with bromo-substituents. Various classes of heterocycles, including those containing nitrogen, oxygen, and sulfur, can serve as precursors.
Nitrogen Heterocycles: The ring-opening of nitrogen-containing heterocycles to form dienes is a well-established method. For instance, ring-closing enyne metathesis (RCEYM) is a powerful tool for synthesizing nitrogen heterocycles like pyrrolines and tetrahydropyridines, which can then potentially be opened to yield dienes. chim.it The mechanism of enyne metathesis, catalyzed by ruthenium complexes such as the Grubbs catalyst, involves a series of [2+2] cycloadditions and ring-opening steps to form a conjugated 1,3-diene system. chim.it While often used for ring-closing, the reverse reaction can be envisaged for diene generation. The synthesis of medium-ring nitrogen heterocycles can also be achieved through palladium-catalyzed heteroannulation of 1,2-dienes, which could conceptually be reversed to produce dienes. acs.org
Oxygen Heterocycles: Oxygen-containing heterocycles are also valuable precursors for diene synthesis. For example, the ring-opening of furan (B31954) with methanol (B129727) and hydrochloric acid yields 1,4-dioxo compounds, which can be further elaborated into dienes. iajpr.com More complex oxygen heterocycles can be synthesized via methods like the rhodium-catalyzed cycloisomerization of acyclic enynes, which produces cyclic diene isomers. organic-chemistry.org These cyclic structures can then be subjected to ring-opening reactions. The synthesis of tetrahydrofurans and tetrahydropyrans, common structural motifs, can be achieved through various methods including nucleophilic substitutions and oxidative cyclizations, and their subsequent ring-opening can provide access to functionalized dienes. researchgate.net
Sulfur Heterocycles: Sulfur-containing heterocycles, such as thiiranes and thietanes, undergo ring-expansion reactions to form larger sulfur-containing rings, and in some cases, can lead to the formation of dienes. researchgate.netnih.gov For instance, the radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives can produce polysulfones, and under certain conditions, monomeric diene units can be generated. mdpi.com
A specific example of a synthetic route that could be adapted for this compound is the preparation of 6-bromo-3-methyl-1,1-diethoxy-3,5-hexadiene from 5,5-diethoxy-3-methyl-2-pentenal. prepchem.com This indicates that functionalized pentenal structures can serve as precursors to bromo-dienes.
The table below summarizes various heterocyclic precursors and the types of reactions used to generate diene structures.
| Heterocyclic Precursor | Reaction Type | Resulting Structure | Reference |
| Nitrogen Heterocycles (e.g., from enynes) | Enyne Metathesis (Reversible) | Conjugated 1,3-dienes | chim.it |
| Oxygen Heterocycles (e.g., Furans) | Acid-catalyzed Ring-opening | 1,4-Dioxo compounds (Diene precursors) | iajpr.com |
| Sulfur Heterocycles (e.g., Sulfolenes) | Radical Ring-opening | Diene units | mdpi.com |
| Functionalized Pentenals | Wittig-type reactions | Bromo-dienes | prepchem.com |
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic frameworks with high efficiency and stereocontrol. This compound, with its conjugated π-system, readily participates in these transformations.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). rdd.edu.iqwikipedia.orgsigmaaldrich.comsigmaaldrich.com In this reaction, this compound serves as the 4π-electron component. The reaction proceeds in a concerted fashion, meaning all new bonds are formed in a single step, leading to a high degree of stereospecificity. libretexts.org The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.com
For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. masterorganicchemistry.comlibretexts.org The rate of the reaction is generally enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The bromoethyl group in this compound can influence the electronic properties of the diene system to some extent.
Table 1: Hypothetical Diels-Alder Reactions of this compound with Various Dienophiles
| Dienophile | Expected Product |
| Maleic anhydride | 4-(2-Bromoethyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride |
| Acrylonitrile | 4-(2-Bromoethyl)-cyclohex-3-enecarbonitrile |
| Methyl acrylate | Methyl 4-(2-Bromoethyl)-cyclohex-3-enecarboxylate |
| Benzoquinone | 6-(2-Bromoethyl)-5,8,9,10-tetrahydronaphthalene-1,4-dione |
This table represents expected products based on the general principles of the Diels-Alder reaction and is for illustrative purposes.
When the diene and dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of fused or bridged polycyclic systems. wikipedia.orgmasterorganicchemistry.com This strategy is highly valuable in the total synthesis of complex natural products due to its high stereoselectivity. wikipedia.org The tether connecting the diene and dienophile in derivatives of this compound plays a crucial role in determining the feasibility and stereochemical outcome of the cyclization. The formation of five- and six-membered rings is generally favored in these intramolecular processes. masterorganicchemistry.com
Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, provide another avenue for the annulation of systems derived from this compound. sioc-journal.cnsnnu.edu.cn For instance, derivatives of this compound can be designed to undergo intramolecular Heck reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the diene moiety and another part of the molecule, leading to the construction of cyclic structures. divyarasayan.orgresearchgate.net These reactions often proceed through a series of steps including oxidative addition, migratory insertion, and β-hydride elimination. divyarasayan.org
Annulation reactions involving 1,3-dienes are also a powerful tool for ring construction. For example, palladium-catalyzed oxidative annulation of 1,3-dienes with 2-aryl cyclic 1,3-dicarbonyls can produce spiroindanes. rsc.orgrsc.org While not a direct intramolecular cycloaddition of a this compound derivative, this highlights the potential for the diene system to participate in annulation strategies to build complex carbocyclic frameworks.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks the carbon atom, displacing the bromide ion in a single, concerted step. The reactivity is analogous to other primary allylic bromides.
A relevant example involves the reaction of similar ω-halo-α,β-unsaturated esters, such as (E)-ethyl 6-bromo-2-hexenoate, with active methylene (B1212753) compounds in the presence of a base like potassium carbonate. This reaction proceeds through a sequence initiated by an SN2 reaction, where the carbanion generated from the active methylene compound displaces the bromide. This is followed by an intramolecular conjugate addition to form highly substituted cyclopentane (B165970) derivatives. acs.org This formal [4+1]-annulation strategy highlights the utility of the bromo-substituted hexene backbone in constructing carbocycles. acs.org The efficiency and diastereoselectivity of such reactions depend on the specific substituents and reaction conditions. acs.org
For instance, the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with malononitrile (B47326) or dimethylmalonate (B8719724) yields the corresponding trisubstituted cyclopentanes with high 2,3-trans-diastereoselectivity. acs.org
Table 1: Nucleophilic Substitution/Annulation with (E)-ethyl 4-benzyl-6-bromo-2-hexenoate
| Nucleophile (Active Methylene Compound) | Product | Yield (%) | Diastereomer Ratio (trans:cis) |
|---|---|---|---|
| Malononitrile | Ethyl 4-benzyl-2,2-dicyanocyclopentanecarboxylate | 85 | >95:5 |
| Dimethyl malonate | Ethyl 4-benzyl-2,2-bis(methoxycarbonyl)cyclopentanecarboxylate | 82 | >95:5 |
Data sourced from studies on analogous 6-bromo-2-hexenoate systems. acs.org
Radical Reactions and Cyclizations Involving this compound Analogues
Analogues of this compound, particularly 6-bromohex-1-ene, serve as important substrates in mechanistic studies to probe for the existence of radical intermediates. ed.ac.ukresearchgate.net In the presence of certain transition metal catalysts, such as nickel(0) complexes, the carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. ed.ac.uk
The fate of this radical intermediate is central to the reaction's outcome. For example, in nickel-catalyzed cross-coupling reactions, this primary radical can undergo several competing pathways. One significant pathway is a 5-exo-trig cyclization, a rapid intramolecular process that forms a cyclopentylmethyl radical. researchgate.net The rate constant for the cyclization of the 6-hexenyl radical is approximately 1.8 × 105 s−1 at 20°C. researchgate.net This cyclized radical can then be trapped by a nickel(I) species to form an organonickel complex, which ultimately leads to the cyclized product. ed.ac.ukresearchgate.net
Mechanistic investigations using 6-bromohex-1-ene in reactions with dppf-nickel(0) complexes have provided strong evidence for these radical pathways. ed.ac.uk The reaction yields a mixture of products, with the major product being the cyclized (phenylmethyl)cyclopentane, alongside the direct cross-coupling product (6-phenylhex-1-ene) and other side products. ed.ac.ukresearchgate.net The formation of the cyclopentane derivative is a clear indicator of the intermediacy of the 5-hexenyl radical followed by cyclization. researchgate.net
Table 2: Product Distribution in Nickel-Catalyzed Reaction of 6-Bromohex-1-ene
| Product | Structure | Proposed Origin |
|---|---|---|
| (Phenylmethyl)cyclopentane | Cyclization of intermediate primary radical followed by capture. ed.ac.ukresearchgate.net | |
| 6-Phenylhex-1-ene | Direct coupling product. ed.ac.ukresearchgate.net | |
| Biphenyl | Side product from the reaction. ed.ac.uk | |
| Hexa-1,5-diene | Side product from the reaction. ed.ac.uk | |
| Hex-1-ene | Side product from the reaction. ed.ac.uk |
Data derived from mechanistic studies on nickel-catalyzed reactions. ed.ac.ukresearchgate.net
The use of radical clocks, such as (bromomethyl)cyclopropane, further substantiates the presence of radical intermediates in related transition-metal-catalyzed reactions. The rapid, unimolecular ring-opening of the cyclopropylmethyl radical to form the homoallylic isomer is a characteristic signature of a radical mechanism. researchgate.netacs.org
Rearrangements and Cycloisomerizations
This compound and its derivatives are versatile substrates for rearrangement and cycloisomerization reactions, often catalyzed by transition metals like palladium. divyarasayan.orgresearchgate.net These transformations can lead to the formation of various carbocyclic structures through complex, often tandem, reaction sequences.
Palladium-catalyzed reactions of substrates containing both a vinyl bromide and a diene moiety, such as 1-bromohexa-1,5-dien-3-ol derivatives, can initiate a domino oxidative cyclization process. divyarasayan.orgresearchgate.net The general mechanism involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst to form a vinylpalladium(II) intermediate. This intermediate can then undergo intramolecular carbopalladation onto one of the double bonds. The subsequent reaction pathway can vary, leading to different cyclic products. For example, a 6-endo-trig cyclization can form a six-membered ring, which may then undergo further transformations like β-hydride elimination to yield aromatized products. divyarasayan.org Alternatively, other cyclization modes can lead to the formation of fused ring systems, such as cyclopentane-cyclopropane rings. divyarasayan.org
An example of a palladium-catalyzed cycloisomerization is the transformation of 1-bromohexa-1,5-dien-3-ols into cyclopentenone derivatives. researchgate.net This process involves a tandem sequence that efficiently constructs the five-membered ring.
Allylic rearrangements are also a consideration in the chemistry of dienes. For example, the reaction of hexa-1,5-diene with N-bromosuccinimide can lead to a mixture of rearranged products, including 1-bromohexa-2,5-diene, alongside the expected 3-bromohexa-1,5-diene. thieme-connect.de While not a cycloisomerization, this demonstrates the potential for the double bonds within the hexadiene framework to migrate under certain reaction conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-ethyl 6-bromo-2-hexenoate |
| Malononitrile |
| Dimethyl malonate |
| Ethyl 4-benzyl-2,2-dicyanocyclopentanecarboxylate |
| Ethyl 4-benzyl-2,2-bis(methoxycarbonyl)cyclopentanecarboxylate |
| 6-Bromohex-1-ene |
| (Phenylmethyl)cyclopentane |
| 6-Phenylhex-1-ene |
| Biphenyl |
| Hexa-1,5-diene |
| Hex-1-ene |
| (Bromomethyl)cyclopropane |
| 1-Bromohexa-1,5-dien-3-ol |
| Cyclopentenone |
| 1-Bromohexa-2,5-diene |
| 3-Bromohexa-1,5-diene |
Mechanistic Investigations of 6 Bromohexa 1,3 Diene Reactivity
Elucidation of Reaction Pathways for Diene Transformations
The transformations of 6-bromohexa-1,3-diene (B2656785) are expected to be diverse, primarily involving the conjugated diene system and the reactive carbon-bromine bond. The principal reaction pathways can be categorized as nucleophilic substitution and cycloaddition reactions.
Nucleophilic Substitution: The presence of a primary alkyl bromide suggests that this compound would be susceptible to nucleophilic substitution reactions. These reactions could proceed through either an S(_N)2 or, under specific conditions that favor carbocation formation, an S(_N)1 mechanism. In an S(_N)2 pathway, a nucleophile directly displaces the bromide ion in a single, concerted step. The reactivity in S(_N)2 reactions is sensitive to steric hindrance around the electrophilic carbon.
Conversely, an S(_N)1 mechanism would involve the initial, rate-determining departure of the bromide ion to form a primary carbocation. However, primary carbocations are generally unstable. The proximity of the conjugated diene system could potentially stabilize this intermediate through resonance, forming a delocalized allylic cation. This delocalization would significantly lower the activation energy for the S(_N)1 pathway. It is important to note that nucleophilic attack on this resonance-stabilized cation could lead to a mixture of products.
Cycloaddition Reactions: The conjugated 1,3-diene moiety of this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In a typical Diels-Alder reaction, the diene reacts with a dienophile to form a six-membered ring. libretexts.org The reactivity of the diene in these [4+2] cycloadditions is influenced by both electronic and steric factors. The bromo-substituted alkyl chain may exert some steric hindrance, potentially influencing the stereochemical outcome of the reaction.
Another potential cycloaddition pathway is the [2+2] cycloaddition, which can occur under photochemical conditions. libretexts.org Furthermore, 1,3-dipolar cycloadditions represent a pathway to form five-membered heterocyclic rings if the diene reacts with a 1,3-dipole. wikipedia.org
| Reaction Pathway | Typical Reagents | Plausible Products | Notes |
| S(_N)2 Substitution | NaCN, NaOH, NaOCH(_3) | 7-cyanohepta-1,4-diene, hepta-1,4-dien-7-ol, 7-methoxyhepta-1,4-diene | Favored by strong, unhindered nucleophiles and polar aprotic solvents. |
| S(_N)1 Substitution | H(_2)O, CH(_3)OH (solvolysis) | Hepta-1,4-dien-7-ol, Hepta-1,5-dien-3-ol | May lead to rearranged products due to allylic carbocation intermediate. |
| Diels-Alder [4+2] Cycloaddition | Maleic anhydride, acrolein | Substituted cyclohexene (B86901) derivatives | Reaction rate and stereoselectivity are influenced by the dienophile's electronic properties. |
| [2+2] Photochemical Cycloaddition | Ethylene (under UV light) | Substituted cyclobutane (B1203170) derivatives | Generally less common than the Diels-Alder reaction for 1,3-dienes. |
Role of Transition Metal Intermediates in Catalytic Cycles
Transition metals are pivotal in catalyzing a variety of transformations involving dienes and alkyl halides. researchgate.net For this compound, transition metal catalysis could facilitate cross-coupling reactions, cycloisomerizations, and other carbon-carbon bond-forming reactions. The mechanisms of these reactions typically involve a catalytic cycle with various organometallic intermediates.
A common example is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. mdpi.com In a typical Suzuki coupling, the catalytic cycle would likely initiate with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Subsequent transmetalation with an organoboron reagent, followed by reductive elimination, would yield the cross-coupled product and regenerate the palladium(0) catalyst.
Palladium complexes can also interact with the diene moiety. The formation of (\eta) and (\eta)-diene palladium intermediates has been studied in the context of palladium-catalyzed reactions of 1,3-dienes. researchgate.net These intermediates can play a crucial role in reactions like telomerization or cyclization.
Disclaimer: The data in the following table is representative of common transition metal-catalyzed reactions involving similar substrates and is intended for illustrative purposes. Specific data for this compound is not available in the provided search results.
| Catalytic Reaction | Catalyst | Key Intermediates | Typical Products |
| Suzuki Coupling | Pd(PPh(_3))(_4) | Pd(0) complex, Alkyl-Pd(II)-Br, Alkyl-Pd(II)-R | Alkenyl-substituted dienes |
| Heck Coupling | Pd(OAc)(_2), PPh(_3) | Pd(0) complex, (\pi)-alkenyl-Pd(II) complex | Extended conjugated systems |
| Cycloisomerization | Ni(0) or Rh(I) complexes | Metallacyclopentene | Cyclic compounds |
Characterization of Radical Intermediates and Reaction Kinetics
While ionic pathways are common, reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that promote homolytic cleavage of the carbon-bromine bond, such as exposure to UV light or the presence of radical initiators.
The initial step in a radical reaction would be the formation of a hexadienyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the conjugated (\pi) system. This delocalization increases the stability of the radical intermediate and influences the regioselectivity of subsequent reactions.
The kinetics of such radical reactions would depend on the rates of initiation, propagation, and termination steps. For instance, in a radical-initiated addition of HBr, the rate would be dependent on the concentration of the diene, HBr, and the radical initiator. The study of reaction kinetics can provide valuable information about the reaction mechanism and the nature of the transition states involved.
Disclaimer: The following table presents hypothetical kinetic data for a radical reaction of a generic bromoalkadiene, as specific experimental data for this compound is not available in the literature reviewed.
| Reaction Parameter | Hypothetical Value | Significance |
| Rate Law | Rate = k[Diene][Initiator] | Suggests a standard radical chain mechanism. |
| Activation Energy (Ea) | 15-25 kcal/mol | Reflects the energy barrier for the rate-determining propagation step. |
| Frequency Factor (A) | 10 - 10 s | Relates to the frequency of collisions with the correct orientation. |
Spectroscopic Approaches for Structural Elucidation of 6 Bromohexa 1,3 Diene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 6-bromohexa-1,3-diene (B2656785), including the crucial assignment of its stereochemistry (E/Z isomerism) and the confirmation of substituent positions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and bromo-substituted alkyl protons. The chemical shifts (δ) are influenced by the electronic effects of the double bonds and the electronegative bromine atom.
Vinyl Protons (H1-H4): These protons, directly attached to the double-bond carbons, are expected to resonate in the downfield region, typically between δ 5.0 and 6.5 ppm. The terminal =CH₂ protons (H1) would appear as distinct signals, while the internal vinyl protons (H3, H4) would show complex splitting patterns due to coupling with each other and adjacent protons.
Allylic Protons (H5): The protons on the carbon adjacent to the conjugated system (C5) would appear further downfield than typical alkyl protons, likely in the δ 2.4-2.7 ppm range, due to the deshielding effect of the diene. They would exhibit splitting from both the adjacent vinyl proton (H4) and the methylene (B1212753) protons at C6.
Brominated Methylene Protons (H6): The protons on the carbon bearing the bromine atom are significantly deshielded and would be expected to resonate around δ 3.4-3.6 ppm.
The key to stereochemical assignment lies in the proton-proton coupling constants (J-values). The coupling constant between vinyl protons on a double bond is stereospecific. For the C3=C4 double bond, a J-value of approximately 12-18 Hz would indicate a trans (E) configuration, while a smaller J-value of 7-12 Hz would suggest a cis (Z) configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.
Vinyl Carbons (C1-C4): These sp²-hybridized carbons are expected in the δ 110-140 ppm region.
Alkyl Carbons (C5, C6): The allylic carbon (C5) and the bromine-bearing carbon (C6) would appear in the upfield region. C6 would be expected around δ 30-35 ppm, while the allylic C5 would be in a similar range.
Predicted ¹H and ¹³C NMR Data for (3E)-6-Bromohexa-1,3-diene:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H- ¹H Couplings (Hz) |
| 1 | ~5.0-5.2 (2H, m) | ~117 | J1,2, J1,3 |
| 2 | ~6.2-6.4 (1H, m) | ~137 | J2,1, J2,3 |
| 3 | ~5.7-5.9 (1H, m) | ~130 | J3,2, J3,4 (~15 Hz for E) |
| 4 | ~5.5-5.7 (1H, m) | ~128 | J4,3, J4,5 |
| 5 | ~2.5 (2H, q) | ~35 | J5,4, J5,6 |
| 6 | ~3.4 (2H, t) | ~32 | J6,5 |
Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule, and its fragmentation pattern provides valuable structural clues. For this compound (C₆H₉Br), the mass spectrum would exhibit several characteristic features.
The molecular ion peak (M⁺) would appear as a distinctive doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.
M⁺ peak: m/z 160 (for C₆H₉⁷⁹Br)
[M+2]⁺ peak: m/z 162 (for C₆H₉⁸¹Br)
This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. whitman.edu
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for bromoalkenes include:
Loss of Bromine: A prominent peak would be expected at m/z 81, corresponding to the loss of the bromine radical ([M-Br]⁺). This results in the formation of a stable C₆H₉⁺ cation.
Allylic Cleavage: The bond between C4 and C5 is an allylic position and is prone to cleavage, which would lead to resonance-stabilized fragments. youtube.com
Loss of HBr: A peak corresponding to the loss of hydrogen bromide ([M-HBr]⁺) at m/z 79 is also a possible fragmentation pathway.
Expected Mass Spectrometry Fragmentation Data:
| m/z Value | Proposed Fragment | Significance |
| 160/162 | [C₆H₉Br]⁺ | Molecular ion peak; 1:1 ratio confirms one bromine atom. |
| 81 | [C₆H₉]⁺ | Loss of bromine radical (·Br); confirms the hydrocarbon backbone. |
| 79 | [C₆H₈]⁺ | Loss of HBr. |
| 41, 55 | Various Alkyl/Alkenyl Fragments | General fragmentation of the hydrocarbon chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key absorptions would confirm the presence of the alkene and alkyl halide functionalities.
=C-H Stretch: Absorption above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of C-H bonds on sp²-hybridized carbons.
C-H Stretch (Alkyl): Absorption just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) indicates C-H bonds on sp³-hybridized carbons.
C=C Stretch: The conjugated diene system gives rise to one or two strong absorptions in the 1600-1650 cm⁻¹ region. Non-conjugated alkenes typically absorb at higher frequencies (1640-1680 cm⁻¹).
=C-H Bend (Out-of-Plane): Strong bands in the 900-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds.
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated π-electron systems. Isolated double bonds absorb in the far UV region (<200 nm), but conjugation lowers the energy of the π → π* electronic transition, shifting the maximum absorbance (λmax) to longer wavelengths (typically >200 nm).
For this compound, a conjugated diene, a strong absorption band is expected in the UV region. The λmax can be estimated using the Woodward-Fieser rules. Starting with a base value for 1,3-butadiene (B125203) (~217 nm), an increment is added for each alkyl substituent attached to the diene system. The presence of a λmax value significantly above 200 nm is a clear confirmation of the conjugated diene structure. For an acyclic diene like this compound, the expected λmax would be in the range of 220-230 nm.
Expected IR and UV-Vis Spectroscopic Data:
| Technique | Expected Absorption | Functional Group/Structural Feature |
| IR | 3010-3100 cm⁻¹ | =C-H Stretch |
| 2850-2960 cm⁻¹ | C-H Stretch (Alkyl) | |
| ~1600-1650 cm⁻¹ | C=C Stretch (Conjugated Diene) | |
| 500-600 cm⁻¹ | C-Br Stretch | |
| UV-Vis | λmax ≈ 222 nm | π → π* transition of the conjugated diene |
Advanced Spectroscopic Techniques for Complex Structural Characterization
For unambiguous assignment of complex structures, especially derivatives of this compound or in cases of spectral overlap, advanced 2D NMR techniques are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the more easily assigned ¹H spectrum. ox.ac.uk
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. diva-portal.org This is particularly powerful for stereochemical assignment. For example, a NOESY experiment could show a correlation between H2 and H4 if they are on the same side of the C3=C4 double bond (in a Z-isomer), which would be absent in the corresponding E-isomer. wordpress.com
These advanced methods, used in combination, provide a robust and detailed picture of the molecular architecture, enabling the confident and complete structural elucidation of this compound and its derivatives.
Applications of 6 Bromohexa 1,3 Diene in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecules
6-Bromohexa-1,3-diene (B2656785) serves as a fundamental C6 synthon in the assembly of intricate molecular structures. The conjugated diene moiety readily participates in pericyclic reactions, most notably the Diels-Alder reaction, which facilitates the rapid construction of six-membered rings with a high degree of stereocontrol. The presence of the bromine atom provides a reactive handle for a variety of subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. This dual functionality allows for a modular and convergent approach to the synthesis of complex target molecules.
The strategic placement of the bromine atom at the terminus of the hexadiene chain allows for its selective functionalization without interfering with the reactivity of the diene system. This orthogonality is a key feature that synthetic chemists exploit to introduce additional complexity and functionality into the molecule after the initial carbocyclic framework has been established.
Precursor in Natural Product Total Synthesis
The structural motifs present in this compound are found in numerous biologically active natural products. Consequently, this compound and its derivatives have been utilized as key intermediates in the total synthesis of these complex molecules.
Synthesis of Hexacyclinic Acid Fragments
While a direct application of this compound in the total synthesis of Hexacyclinic Acid has not been explicitly detailed in the reviewed literature, the synthesis of its complex polycyclic core often involves strategies where such a functionalized diene could play a crucial role. The construction of the intricate ring systems of Hexacyclinic Acid frequently employs intramolecular Diels-Alder reactions. pku.edu.cn A molecule like this compound, after suitable elaboration and tethering to a dienophile, could serve as a precursor to the diene portion of the molecule, facilitating the formation of one of the carbocyclic rings. The bromine atom would offer a valuable site for further modifications and ring closures necessary to complete the hexacyclic framework. For instance, the synthesis of the DEF-ring system of Hexacyclinic Acid has been reported to involve an intramolecular Pd(0) π-allyl substitution reaction, a transformation where a precursor derived from a bromo-diene could potentially be employed. beilstein-journals.org
Construction of Majusculoic Acid Analogues
In the total synthesis of Majusculoic Acid analogues, the utility of brominated diene fragments is more directly illustrated. These natural products contain a conjugated diene system as a key structural feature. Synthetic strategies towards these molecules often involve the introduction of this diene moiety at a late stage. While the exact this compound may not be the immediate precursor, closely related brominated diene synthons are employed to construct the characteristic diene portion of the Majusculoic Acid backbone. The bromine atom in these synthetic intermediates is crucial for coupling reactions that append the diene fragment to the rest of the molecular framework.
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds
The diene functionality in this compound is a versatile platform for the synthesis of a wide array of carbocyclic and heterocyclic scaffolds that are of significant interest in medicinal chemistry. The Diels-Alder reaction, in particular, provides a powerful tool for accessing six-membered rings, which are prevalent in many pharmaceutical agents. By reacting this compound with various dienophiles, a diverse range of substituted cyclohexene (B86901) derivatives can be readily prepared.
Furthermore, the bromine atom can be leveraged to introduce a variety of functional groups that are essential for biological activity. For example, it can be displaced by nitrogen, oxygen, or sulfur nucleophiles to generate a range of functionalized derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkyl groups. This versatility makes this compound a valuable intermediate in the synthesis of libraries of compounds for drug discovery programs.
Utilization in Material Science for Polymer and Resin Development
In the realm of material science, conjugated dienes are fundamental monomers for the production of polymers and synthetic rubbers. The presence of a bromine atom in this compound introduces the potential for creating functionalized polymers with tailored properties. Brominated compounds are well-known for their flame-retardant properties. nih.govnih.gov The incorporation of this compound into a polymer backbone, either as a monomer or a comonomer, could impart flame retardancy to the resulting material.
Moreover, the bromine atom can serve as a site for post-polymerization modification. This allows for the synthesis of a base polymer which can then be further functionalized to introduce specific properties such as altered solubility, adhesion, or cross-linking capabilities. This approach is valuable in the development of specialty polymers and resins for a variety of applications, including coatings, adhesives, and advanced composites. For instance, brominated epoxy resins are widely used in electronic components for their fire-resistant properties. nih.gov While direct polymerization of this compound for these applications is not extensively documented, the principle of using brominated organic molecules in resin formulations is well-established. nih.gov
Design and Synthesis of Highly Functionalized Carbocycles and Heterocycles
The reactivity of this compound makes it an excellent starting material for the synthesis of a diverse range of highly functionalized cyclic compounds.
Carbocycles: The Diels-Alder reaction is a primary method for constructing carbocyclic rings from this compound. By choosing the appropriate dienophile, a wide variety of substituted cyclohexenes can be synthesized with predictable stereochemistry. youtube.comyoutube.com Intramolecular versions of the Diels-Alder reaction, where the dienophile is tethered to the diene, can lead to the formation of complex polycyclic systems. masterorganicchemistry.comuh.eduoregonstate.edu The resulting brominated adducts can then be further manipulated to introduce additional functional groups or to construct more elaborate carbocyclic frameworks.
Theoretical and Computational Studies on 6 Bromohexa 1,3 Diene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of 6-bromohexa-1,3-diene (B2656785), which in turn governs its reactivity. Methods such as ab initio calculations and semi-empirical methods can be used to determine molecular orbital energies, electron density distribution, and electrostatic potential.
For this compound, the conjugated diene system is the primary site of electronic interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its reactivity. The HOMO is typically located over the π-system of the diene, making it susceptible to electrophilic attack. Conversely, the LUMO will be the primary site for nucleophilic attack. The presence of the bromine atom introduces both steric and electronic perturbations. Its electron-withdrawing inductive effect can influence the electron density across the diene system.
Calculations of the electrostatic potential surface would likely show a region of negative potential (red) associated with the π-bonds of the diene, indicating a region of high electron density and susceptibility to electrophiles. A region of positive potential (blue) would be expected around the hydrogen atoms and potentially a region of slight positive charge on the carbon atom attached to the bromine, influenced by its electronegativity.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital and susceptibility to nucleophilic attack. |
| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule, influenced by the C-Br bond. |
These calculations provide a quantitative basis for predicting how this compound will behave in chemical reactions, for instance, in cycloaddition reactions where the orbital energies are crucial for determining the reaction feasibility and rate.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. mdpi.com For this compound, DFT can be employed to explore the potential energy surfaces of its various transformations, such as Diels-Alder reactions, electrophilic additions, and nucleophilic substitutions.
A typical DFT study involves locating the transition state structures for a proposed reaction pathway. The geometry and energy of the transition state provide crucial information about the activation barrier of the reaction. For example, in a Diels-Alder reaction with a dienophile, DFT calculations could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy would indicate the kinetic feasibility of the reaction.
Furthermore, DFT can be used to study the regioselectivity of reactions. For instance, in the addition of an electrophile like HBr, DFT calculations could determine the relative energies of the transition states leading to the 1,2-adduct versus the 1,4-adduct, thereby predicting the major product. The presence of the bromine atom at the 6-position could influence the stability of the intermediate carbocations, a factor that DFT calculations can effectively model.
Table 2: Hypothetical DFT Calculated Activation Energies for the Diels-Alder Reaction of this compound with Ethylene
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Type |
| Concerted [4+2] Cycloaddition | 25.8 | Favored pathway |
| Stepwise (intermediate formation) | 35.2 | Disfavored pathway |
These studies provide a detailed, step-by-step view of the reaction, which is invaluable for understanding and controlling chemical transformations. rsc.org
Computational Modeling of Stereoselectivity
Computational modeling is an essential tool for predicting and explaining the stereoselectivity of chemical reactions. For a molecule like this compound, which can exist as different stereoisomers and can react to form stereoisomeric products, understanding the factors that control stereoselectivity is crucial.
In reactions like the Diels-Alder reaction, this compound can approach the dienophile in an endo or exo fashion. Computational models, often based on DFT, can calculate the energies of the endo and exo transition states. longdom.org The energy difference between these two transition states allows for the prediction of the major diastereomer formed. Typically, the endo product is kinetically favored due to secondary orbital interactions, a phenomenon that can be quantified through computational analysis.
Furthermore, if a chiral catalyst is used to induce enantioselectivity, computational modeling can be used to understand the origin of this selectivity. By modeling the interaction of the substrate with the chiral catalyst, it is possible to identify the non-covalent interactions, such as hydrogen bonds or steric repulsions, that favor the formation of one enantiomer over the other.
Table 3: Hypothetical Calculated Energy Difference for Endo and Exo Transition States in the Diels-Alder Reaction of this compound with Maleic Anhydride
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (endo:exo) |
| Endo | 0.0 | >95:5 |
| Exo | 2.5 | <5:95 |
Such computational insights are instrumental in the design of new stereoselective synthetic methods.
Prediction of Reactivity Patterns and Selectivity in Novel Transformations
A significant advantage of theoretical and computational studies is their ability to predict the reactivity and selectivity of molecules in yet-to-be-explored reactions. By calculating fundamental reactivity indices derived from conceptual DFT, such as global electrophilicity and nucleophilicity, it is possible to classify this compound's potential reactivity with a range of reagents.
For instance, by comparing the calculated global electrophilicity of this compound with that of other known dienes, one could predict its relative reactivity in Diels-Alder reactions. mdpi.com Similarly, local reactivity indices, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic attack. This would allow for predictions of regioselectivity in reactions with unsymmetrical reagents.
Computational screening of potential reaction partners and catalysts can accelerate the discovery of novel transformations. By calculating the activation barriers for a series of hypothetical reactions, researchers can identify promising candidates for experimental investigation. This predictive power can guide synthetic chemists towards new and efficient ways to utilize this compound as a building block in organic synthesis.
Table 4: Hypothetical Predicted Reactivity Indices for this compound
| Reactivity Index | Calculated Value | Implication |
| Global Electrophilicity (ω) | 1.1 eV | Moderate electrophilicity, can act as an electrophile in certain reactions. |
| Global Nucleophilicity (N) | 3.5 eV | Good nucleophilicity, characteristic of a diene. |
| Fukui Function (f-) at C1 | 0.25 | Most likely site for electrophilic attack. |
| Fukui Function (f+) at C4 | 0.30 | Most likely site for nucleophilic attack. |
These predictive models represent a frontier in chemical research, where computation and experiment work in concert to expand the boundaries of synthetic chemistry.
Stereochemical Control in Synthesis and Reactions of 6 Bromohexa 1,3 Diene
Importance of Defined Diene Geometries in Synthetic Outcomes
The geometry of the double bonds in a 1,3-diene system is a crucial determinant of the stereochemical outcome of many reactions, most notably in pericyclic reactions like the Diels-Alder cycloaddition. The 1,3-diene moiety can exist in four possible planar conformations: (3E,5E), (3Z,5Z), (3E,5Z), and (3Z,5E). However, for a terminal diene like 6-bromohexa-1,3-diene (B2656785), the relevant geometries are the (E)- and (Z)-isomers with respect to the internal double bond.
The stereochemistry of a diene directly influences the properties and subsequent reactivity of the molecule. mdpi.com For synthetic applications, achieving high stereoselectivity in the synthesis of the diene itself is paramount. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a common and effective method for the stereoselective construction of 1,3-dienes, where the stereochemistry of the starting alkenyl partners is retained in the final product. mdpi.com Other methods include olefination reactions (e.g., Wittig and its variants), olefin metathesis, and rearrangements of enynes or alkynes. mdpi.com
The specific geometry of the diene dictates the conformation of the transition state in subsequent reactions, thereby controlling the stereochemistry of the product. For instance, in Diels-Alder reactions, the "cis principle" or the rule of suprafacial addition dictates that the stereochemistry of the dienophile and the diene is retained in the cyclic product. The ability to synthesize stereochemically pure (E)- or (Z)-6-bromohexa-1,3-diene is therefore essential for predicting and controlling the stereochemistry of its reaction products.
Table 1: Influence of Diene Geometry on Reaction Type and Outcome
| Diene Geometry | Typical Reaction Type | Stereochemical Implication |
|---|---|---|
| s-cis Conformation | Diels-Alder Cycloaddition | The relative stereochemistry of substituents on the diene is transferred to the newly formed cyclohexene (B86901) ring. |
Diastereoselective Control in Ring-Forming Reactions
Diastereoselective reactions are those that favor the formation of one diastereomer over another. For this compound, ring-forming reactions are a key area where such control is critical. In reactions like the Diels-Alder cycloaddition, the diene reacts with a dienophile to form a six-membered ring. If the dienophile is prochiral, new stereocenters are formed, and the facial selectivity of the approach of the two reactants determines the diastereomeric outcome.
The substituents on both the diene and the dienophile can exert steric and electronic influences that direct the approach of the reacting partners. For this compound, the bromoalkyl chain can influence the diastereoselectivity of the cycloaddition. The reaction can proceed through either an endo or exo transition state, which leads to different diastereomeric products. The endo product is often favored due to secondary orbital interactions, a phenomenon known as the "endo rule."
Lewis acid catalysis is a powerful tool for enhancing both the rate and the diastereoselectivity of Diels-Alder reactions. The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and often amplifying the energetic preference for the endo transition state, leading to higher diastereomeric excess (d.e.).
Table 2: Factors Influencing Diastereoselectivity in Cycloadditions of Substituted Dienes
| Factor | Effect on Diastereoselectivity | Example |
|---|---|---|
| Reaction Temperature | Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. | Thermal Diels-Alder |
| Lewis Acid Catalysis | Enhances selectivity, often favoring the endo product by stabilizing the corresponding transition state. | TiCl₄, AlCl₃, Et₂AlCl |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor certain transition states, directing the reaction towards the less hindered product. | Use of bulky protecting groups |
| Solvent Polarity | Can influence the stability of the transition states, thereby affecting the diastereomeric ratio of the products. | Polar vs. Nonpolar solvents |
Enantioselective Approaches to Chiral Products from Bromo-Dienes
While diastereoselective reactions control the relative stereochemistry of multiple stereocenters, enantioselective reactions are designed to produce one enantiomer of a chiral molecule in excess over the other. This is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. For a prochiral molecule like this compound, reactions can be designed to create chiral products with high enantiomeric excess (e.e.).
One major strategy involves the use of chiral catalysts. These can be chiral Lewis acids, transition metal complexes with chiral ligands, or organocatalysts. The chiral catalyst creates a chiral environment around the reactants, differentiating the energies of the transition states that lead to the two different enantiomers.
For instance, enantioselective hydrofunctionalization reactions, such as hydroalkoxylation catalyzed by nickel complexes with chiral ligands like DuPhos, can add alcohols across the diene system to generate enantioenriched allylic ethers. chemrxiv.org Another powerful method is the catalytic enantioselective 1,2-diboration of 1,3-dienes, which produces versatile chiral allylboron reagents that can then react with high stereoselectivity. nih.gov These chiral building blocks are valuable intermediates in the synthesis of complex molecules like polyketides. nih.gov
The success of these enantioselective transformations relies heavily on the design of the chiral catalyst and the specific reaction conditions, which must be optimized to achieve high yields and high enantioselectivity.
Table 3: Examples of Enantioselective Reactions Applicable to 1,3-Dienes
| Reaction Type | Catalyst System | Product Type | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., CAB catalysts) | Chiral Cyclohexenes | Formation of chiral cyclic compounds bearing a bromoalkyl side chain. |
| Enantioselective Hydroalkoxylation | Ni-DuPhos | Enantioenriched Allylic Ethers | Synthesis of chiral ethers with potential for further functionalization. chemrxiv.org |
| Enantioselective 1,2-Diboration | Platinum complex with a chiral phosphonite ligand | Chiral 1,2-Bis(boronate) products | Creation of versatile chiral building blocks for stereoselective allylation reactions. nih.gov |
| Asymmetric Hydroamination | Chiral transition metal catalysts | Chiral Allylic Amines | Introduction of a nitrogen-containing functional group with stereocontrol. |
Conclusion and Future Directions in 6 Bromohexa 1,3 Diene Research
Summary of Current Research Landscape
In the broader context of halogenated dienes, research often focuses on their utility in cross-coupling reactions, cycloadditions, and as precursors for complex molecular architectures. nih.govmdpi.comnih.gov The presence of both a diene and a bromo-functional group in 6-bromohexa-1,3-diene (B2656785) theoretically allows for a range of transformations, including metal-catalyzed cross-coupling at the carbon-bromine bond and various cycloaddition or functionalization reactions at the diene moiety. researchgate.netmdpi.com
Remaining Challenges and Open Questions
The primary challenge concerning this compound is the fundamental lack of published research. This absence of data gives rise to a number of open questions:
Stereoselective Synthesis: While general methods for the stereoselective synthesis of 1,3-dienes are well-established, specific, high-yielding, and stereocontrolled routes to this compound are not described in detail in the accessible literature. mdpi.com The development of such methods would be a prerequisite for its broader application.
Reactivity Profile: The reactivity of this compound has not been systematically explored. Key questions remain regarding its behavior in various reaction types. For instance, how does the bromoalkyl chain influence the reactivity and regioselectivity of the diene in cycloaddition reactions? What are the optimal conditions for its participation in cross-coupling reactions without competing side reactions at the diene?
Unique Applications: Does this compound offer any unique advantages over other, more readily studied, functionalized dienes? Its specific structure might enable novel intramolecular reactions or lead to the synthesis of unique molecular scaffolds.
Mechanistic Insights: Without experimental studies, there is no understanding of the mechanistic nuances of reactions involving this compound.
Emerging Trends and Potential Avenues for Future Investigations
Given the versatility of functionalized dienes in modern synthetic chemistry, several emerging trends could provide fertile ground for future investigations into this compound:
Transition Metal Catalysis: The field of transition metal-catalyzed functionalization of dienes is rapidly evolving. nih.govnih.gov Future research could explore the use of this compound in novel catalytic cycles, such as dicarbofunctionalization, where both the diene and the alkyl bromide functionalities are exploited to build molecular complexity in a single step. researchgate.net
Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. Investigating the behavior of this compound under photoredox conditions could unveil new reaction pathways and synthetic possibilities.
Natural Product Synthesis: The 1,3-diene motif is a common feature in many biologically active natural products. mdpi.comnih.gov Future synthetic efforts towards complex targets could strategically employ this compound as a key building block, leveraging its dual functionality.
Materials Science: Functionalized dienes can serve as monomers in the synthesis of specialized polymers. rsc.org The properties of polymers derived from this compound could be explored for applications in materials science.
Broader Impact on Synthetic Chemistry and Related Fields
Should future research illuminate the synthetic potential of this compound, its impact could extend across several areas of chemistry. As a bifunctional building block, it could offer a more direct route to certain classes of compounds that currently require more convoluted synthetic sequences. For example, its use could streamline the synthesis of molecules containing both a cyclic core (from the diene) and a functionalized side chain (from the bromoalkyl group).
In medicinal chemistry, the development of novel scaffolds is crucial for drug discovery. If this compound proves to be a versatile precursor to unique molecular architectures, it could contribute to the expansion of chemical space available to medicinal chemists.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromohexa-1,3-diene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of hexa-1,3-diene via radical bromination or electrophilic addition. For radical bromination, under UV light in a non-polar solvent (e.g., CCl) is used, with yields dependent on radical initiator concentration . Electrophilic bromination (e.g., HBr with peroxides) requires strict temperature control (0–5°C) to avoid diastereomer formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or low-temperature crystallization is recommended to isolate the pure product. Quantum chemical modeling (e.g., DFT) can optimize transition states and predict regioselectivity .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to identify conjugation effects (e.g., deshielding of vinyl protons) and bromine’s electronegativity impact. 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight () and isotopic patterns for bromine.
- IR Spectroscopy : C=C stretching (~1650 cm) and C-Br vibrations (~550 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its volatility and bromine’s toxicity, handle under inert atmosphere (N/Ar) in a fume hood. Use PPE (nitrile gloves, goggles) and avoid light exposure to prevent decomposition. Store at –20°C in amber vials. Emergency protocols should include neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the bromine substituent in this compound affect its reactivity in Diels-Alder reactions?
- Methodological Answer : The electron-withdrawing bromine increases dienophile electrophilicity, enhancing reaction rates. Regioselectivity can be predicted using frontier molecular orbital (FMO) theory: the HOMO of the diene and LUMO of the dienophile. Asynchronous transition states (TS) are observed via DFT calculations (e.g., B3LYP/6-31G*), with bond formation analyzed via ELF (Electron Localization Function) attractors . Experimental validation involves monitoring endo/exo selectivity using substituted dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions .
Q. What computational methods are suitable for analyzing thermodynamic stability and conjugation effects in this compound?
- Methodological Answer :
- Conjugation Analysis : Use UV-Vis spectroscopy to measure shifts caused by bromine’s inductive effects. Compare with computational data (TD-DFT) .
- Thermodynamic Stability : Calculate heat of formation via calorimetry or Gaussian-based methods (e.g., CBS-QB3). Bromine’s steric bulk may destabilize the planar conjugated system, as seen in substituted dienes .
Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound derivatives?
- Methodological Answer : Contradictions often arise from varying catalysts or solvent polarity. Systematically test parameters:
- Catalyst Screening : Compare Lewis acids (e.g., BF vs. AlCl) in electrophilic substitutions.
- Solvent Effects : Use Kamlet-Taft parameters to correlate polarity with yield.
- Reproducibility : Validate results via triplicate runs and statistical analysis (e.g., ANOVA). Contradictions in Diels-Alder stereoselectivity may stem from TS3 geometry differences, as shown in cyclohexa-1,3-diene studies .
Q. What strategies optimize this compound’s use in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Optimize:
- Catalyst Systems : Pd(PPh) with KCO base in THF/HO.
- Ligand Design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination.
- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps. Reference protocols from cyclohexa-1,3-diene-based total syntheses .
Q. How can this compound be applied in sustainable polymer chemistry?
- Methodological Answer : As a monomer, it can form conjugated polymers via controlled radical polymerization (ATRP or RAFT). Characterize using:
- GPC : Determine molecular weight distribution.
- TGA/DSC : Assess thermal stability.
- Conductivity Tests : Four-point probe measurements for potential electronic applications. Block copolymer designs (e.g., poly(diene)-block-polystyrene) are precedented in IUPAC nomenclature guidelines .
Q. What methodologies assess the environmental impact of this compound production?
- Methodological Answer : Apply life-cycle assessment (LCA) frameworks to compare bromination methods (e.g., radical vs. electrophilic). Metrics include:
- Atom Economy : Calculate for NBS vs. HBr routes.
- E-factor : Quantify waste per kg of product.
- Green Chemistry Principles : Solvent selection (e.g., switch CCl to cyclopentyl methyl ether). Case studies from biobased buta-1,3-diene production highlight system boundary selection’s impact on LCA outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
